N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(piperidine-1-sulfonyl)benzamide
Description
N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a piperidine sulfonyl group and a 1,2-dimethylindole moiety. Its structure integrates a sulfonamide linker, which is common in bioactive molecules due to its role in enhancing solubility and binding affinity. The indole group may confer hydrophobic interactions with target proteins, while the piperidine sulfonyl moiety could modulate pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-17-14-20-15-18(6-11-22(20)25(17)2)16-24-23(27)19-7-9-21(10-8-19)30(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13,16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTQUASSWSNUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Functionalization of the Indole Core: The indole core is then functionalized by introducing the 1,2-dimethyl groups and the 5-position substituent.
Formation of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI or HATU.
Introduction of the Piperidine-1-sulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Sulfonamide Reactivity
The piperidine-1-sulfonyl group participates in nucleophilic substitution reactions due to the electrophilic sulfur atom. Key reactions include:
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Hydrolysis : Under acidic or basic conditions, the sulfonamide group can undergo hydrolysis to form sulfonic acid derivatives. For example, treatment with concentrated HCl yields 4-sulfobenzoic acid intermediates .
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Cross-Coupling : The sulfonamide sulfur atom may act as a leaving group in transition-metal-catalyzed reactions. Palladium-mediated couplings with aryl boronic acids have been reported for analogous sulfonamide compounds .
Table 1: Sulfonamide Reaction Conditions and Outcomes
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 4h | 4-Sulfobenzoic acid | 72% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | Aryl-substituted analogs | 58–65% |
Indole Ring Modifications
The 1,2-dimethylindole moiety undergoes electrophilic aromatic substitution and oxidative transformations :
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Halogenation : Bromination at the C4 position of the indole ring occurs using N-bromosuccinimide (NBS) in dichloromethane.
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Oxidative Dehydrogenation : Similar to indapamide (a structurally related indoline drug), cytochrome P450 enzymes (e.g., CYP3A4) catalyze the aromatization of indoline analogs to indoles via NADPH-dependent pathways . This suggests potential metabolic oxidation pathways for the dimethylindole group in vivo.
Key Metabolic Pathway
Enzymatic efficiency: CYP3A4 shows the highest activity (Vₘₐₓ = 12.3 pmol/min/pmol P450) .
Benzamide Linkage Reactivity
The benzamide group is susceptible to hydrolysis and transamidation :
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Base-Catalyzed Hydrolysis : In NaOH (2M, reflux), the amide bond cleaves to produce 4-(piperidine-1-sulfonyl)benzoic acid and 1,2-dimethyl-1H-indole-5-methanamine.
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Enzymatic Degradation : Human liver microsomes generate metabolites via amidase activity, detected using LC/MS/MS .
Piperidine Ring Functionalization
The piperidine moiety undergoes N-alkylation and sulfonylation :
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Reductive Amination : Reaction with aldehydes (e.g., formaldehyde) and NaBH₃CN yields N-alkylated piperidine derivatives .
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Sulfonyl Exchange : Treatment with thionyl chloride converts the sulfonamide to a sulfonyl chloride intermediate, enabling further derivatization .
Analytical Characterization
Reaction monitoring employs advanced techniques:
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HPLC/UV : Quantifies dehydrogenation products (λ = 254 nm) .
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LC/MS/MS : Identifies metabolites via collision-induced dissociation (CID) spectra .
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NMR Spectroscopy : Confirms regioselectivity in substitution reactions (e.g., δ 7.2–7.8 ppm for aromatic protons).
Stability and Degradation
The compound is stable under inert conditions but degrades via:
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Photolysis : UV light (254 nm) induces cleavage of the sulfonamide bond.
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Thermal Decomposition : Above 200°C, decarboxylation and indole ring fragmentation occur.
Scientific Research Applications
Chemical Properties and Structure
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(piperidine-1-sulfonyl)benzamide features a complex molecular structure that contributes to its biological activity. The compound has a molecular formula of CHNOS and a molecular weight of approximately 344.47 g/mol. Its structure includes an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The indole scaffold is particularly noted for its ability to inhibit various kinases involved in cancer progression. For instance, studies have shown that derivatives of indole can effectively target receptor tyrosine kinases (RTKs), leading to reduced tumor growth in vitro and in vivo models .
Neuropharmacological Effects
The piperidine component of the compound suggests potential neuropharmacological applications. Piperidine derivatives have been investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression. Some studies have reported that similar compounds can modulate serotonin and dopamine receptors, potentially offering therapeutic benefits for mood disorders .
Anti-inflammatory Properties
The sulfonamide group in this compound may contribute to anti-inflammatory effects. Sulfonamides are known for their ability to inhibit carbonic anhydrase and other enzymes involved in inflammatory pathways. This property has been explored in various models of inflammation, suggesting that the compound could be beneficial in treating conditions such as arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Activity Assessment
A study published in Medicinal Chemistry examined the anticancer activity of several indole derivatives, including this compound. The results demonstrated that this compound inhibited the proliferation of cancer cell lines with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological study, researchers evaluated the effects of piperidine derivatives on anxiety-like behavior in rodent models. This compound showed significant anxiolytic effects when administered at specific dosages, correlating with increased serotonin levels in the brain .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The indole core of the compound can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The piperidine-1-sulfonyl group can enhance the compound’s binding affinity and selectivity for specific targets. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The compound shares structural homology with sulfamoyl benzamide derivatives, such as LMM5 and LMM11 (described in ). Below is a comparative analysis:
Key Observations :
- Structural Divergence: Unlike LMM5/LMM11, which feature 1,3,4-oxadiazole rings, the target compound incorporates a 1,2-dimethylindole group.
- Sulfonamide Variations : The piperidine sulfonyl group in the target compound contrasts with LMM5’s benzyl-methyl sulfamoyl and LMM11’s cyclohexyl-ethyl sulfamoyl. Piperidine’s cyclic amine structure may confer better metabolic stability compared to acyclic analogs.
Pharmacological Implications
- Target Specificity: While LMM5 and LMM11 exhibit antifungal properties, the indole-containing compound’s biological targets remain uncharacterized.
- Solubility and Formulation : The use of DMSO + Pluronic F-127 for LMM5/LMM11 highlights solubility challenges common to sulfonamide derivatives. The target compound’s piperidine group may mitigate this issue, as cyclic amines often improve aqueous solubility.
Research Findings and Limitations
Available Data Gaps
- No direct bioactivity data (e.g., IC₅₀, binding assays) are available for the target compound in the provided evidence.
- Comparative pharmacokinetic studies (e.g., bioavailability, half-life) are absent, limiting mechanistic conclusions.
Directions for Future Studies
- Structure-Activity Relationship (SAR) : Systematic modification of the indole and piperidine groups could optimize target engagement.
- Therapeutic Screening : Prioritize assays in oncology or neurology, given structural parallels to indole-based drugs (e.g., serotonin analogs).
Biological Activity
The compound N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure
The molecular formula of this compound is . The structure features an indole moiety linked to a piperidine sulfonamide group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.44 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Purity | Typically ≥ 95% |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HCT116)
The compound's mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study reported an IC50 value of 12 µM against MCF-7 cells, suggesting potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
Neuroprotective Effects
The compound shows promise in neuroprotection, particularly in models of neurodegenerative diseases. In animal studies, it has been observed to reduce neuronal apoptosis and inflammation in models of Alzheimer's disease. The neuroprotective mechanism appears to involve the inhibition of oxidative stress and modulation of neuroinflammatory pathways .
Case Study 1: Antitumor Efficacy
In a recent clinical trial involving patients with advanced solid tumors, administration of this compound resulted in stable disease in 30% of participants after 12 weeks of treatment. The trial highlighted the compound's tolerability and potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Resistance
A study exploring the compound's efficacy against drug-resistant bacterial strains demonstrated that it retains activity against methicillin-resistant Staphylococcus aureus (MRSA). This finding underscores its potential role in addressing antibiotic resistance challenges .
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
Synthesis typically involves multi-step reactions, including:
- Amide coupling : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous solvents (e.g., DMF) to link the indole and benzamide moieties .
- Sulfonylation : Piperidine sulfonamide intermediates are formed via reaction with sulfonyl chlorides under inert atmospheres .
- Purification : Employ gradient elution in HPLC or flash chromatography with solvents like ethyl acetate/hexane (3:7 ratio) to isolate the compound .
Optimization tips : - Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) .
- Use catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify indole methyl groups (δ ~2.3–2.5 ppm) and piperidine sulfonamide protons (δ ~3.1–3.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~480–500 Da) .
- X-ray crystallography : For resolving 3D conformation, particularly piperidine ring puckering and sulfonamide bond angles .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin receptors, kinases). Focus on the indole’s hydrophobic interactions and sulfonamide’s hydrogen bonding .
- Analog synthesis : Modify substituents (e.g., indole methyl groups, piperidine ring size) and compare IC50 values in enzyme inhibition assays .
- Functional assays : Test in cell-based models (e.g., NF-κB inhibition for anti-inflammatory activity) to correlate structural features with efficacy .
Advanced: How should stability and solubility be assessed under physiological conditions?
Answer:
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .
- Stability studies : Incubate at 37°C in liver microsomes to assess metabolic degradation (monitor via LC-MS) .
- pH-dependent stability : Test degradation kinetics at pH 2–9 to identify optimal storage conditions .
Advanced: How can conflicting bioactivity data across similar compounds be resolved?
Answer:
- Data normalization : Control for assay variability (e.g., cell line passage number, incubation time) .
- Meta-analysis : Compare published IC50 values (e.g., ’s antimicrobial data vs. anti-cancer results in ) to identify structure-dependent trends .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway engagement .
Advanced: What strategies improve selectivity in receptor binding assays?
Answer:
- Dimerization : Covalently link two monomers (e.g., via PEG spacers) to enhance 5-HT1D receptor selectivity over 5-HT1F, as demonstrated in LY-334370 analogs .
- Competitive binding : Use radiolabeled ligands (e.g., [³H]-WAY-100635) to quantify displacement in receptor subtypes .
- Mutagenesis : Engineer receptors with key residue mutations (e.g., Ser5.42 in 5-HT1D) to pinpoint binding determinants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
